N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Description
N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-chlorophenyl group attached via an acetamide linker.
- A 2-methoxyphenyl substituent at position 3 of the thienopyrimidine ring.
- An N-methyl acetamide moiety, which modulates polarity and bioavailability.
Thieno[3,2-d]pyrimidines are pharmacologically significant due to their structural mimicry of purine bases, enabling interactions with enzymes like kinases or receptors .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-24(15-7-5-6-14(23)12-15)19(27)13-25-17-10-11-31-20(17)21(28)26(22(25)29)16-8-3-4-9-18(16)30-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQVWZKWXUGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that contribute to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | HCT-116 (Colon) | 6.2 |
| N-(3-chlorophenyl)-... | Various | TBD |
Studies have shown that modifications in the thieno[3,2-d]pyrimidine structure can lead to enhanced potency against specific cancer types. For example, certain derivatives achieved IC50 values as low as 6.2 µM against HCT-116 cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in tumor growth and survival. Specifically, thieno[3,2-d]pyrimidine derivatives have been noted to inhibit MIF (Macrophage Migration Inhibitory Factor), a protein implicated in cancer progression.
Table 2: MIF Inhibition Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Control (4-CPPC) | 47 ± 7.2 |
| Compound X | 15 ± 0.8 |
| N-(3-chlorophenyl)-... | TBD |
The inhibition of MIF has been correlated with reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of thieno[3,2-d]pyrimidines is crucial for optimizing their biological activity. Variations in substituents on the pyrimidine ring significantly influence potency and selectivity.
- Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : The methoxy substitution on the phenyl ring has been associated with improved solubility and bioavailability.
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- Study A : A series of derivatives were synthesized and tested against breast cancer cell lines (MCF-7). Results indicated that modifying the alkyl chain length significantly impacted cytotoxicity.
- Study B : Investigated the role of different substituents on the thieno[3,2-d]pyrimidine core in inhibiting MIF activity. The study concluded that specific substitutions led to enhanced inhibitory effects compared to standard controls .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit notable antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Thienopyrimidine derivatives are also being investigated for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide may possess similar effects.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antibacterial Activity
A study published in Molecules explored various thienopyrimidine derivatives for their antibacterial activities against multi-drug resistant bacteria. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer properties of thienopyrimidine derivatives, this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations .
Potential Applications
Given its diverse biological activities, this compound could find applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
- Agricultural Chemistry : Potential use as a fungicide or bactericide due to its antimicrobial properties.
- Biotechnology : Investigating its role in modulating inflammatory responses could lead to new therapies for chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
- Chromeno[2,3-d]pyrimidine (e.g., N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide, ): The chromene ring introduces increased planarity and π-conjugation, favoring π-stacking interactions.
- Pyrazolo[4,3-b]pyridine (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, ): A smaller, non-fused heterocycle reduces steric bulk but limits conjugation .
Substituent Effects
A. Chlorophenyl Groups
- Target Compound : 3-Chlorophenyl provides an electron-withdrawing effect, enhancing electrophilicity at the acetamide linker.
- N-(2-Chloro-4-methylphenyl)-...
B. Methoxy vs. Phenyl Substituents
- Target Compound: The 2-methoxyphenyl group donates electrons via the methoxy group, stabilizing the thienopyrimidine core.
- 7-Phenyl-substituted analogs () : A phenyl group at position 7 enhances hydrophobicity, which may reduce aqueous solubility but improve target affinity .
C. Acetamide Modifications
Physicochemical Properties
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated couplings, suggesting shared methodologies for acetamide formation .
- NMR Profiling : Structural analogs () show conserved chemical environments in most regions, with deviations localized to substituent-bearing positions (e.g., regions A and B in Figure 6 of ), guiding structural elucidation .
- Biological Relevance: The chloro and methoxy substituents in the target compound balance electronic effects (electron-withdrawing vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
